Praseodymium Barium Copper Oxide

Übersicht

Beschreibung

Praseodymium Barium Copper Oxide is a chemical compound that involves praseodymium, barium, and copper . Praseodymium (III) oxide, a component of this compound, is a light green solid that forms hexagonal crystals . It is used as a dielectric in combination with silicon and also used to color glass and ceramics yellow .

Synthesis Analysis

The synthesis of Praseodymium Barium Copper Iron Oxide, a related compound, has been achieved using a biotemplated sol–gel synthesis technique . This method has shown significant improvement in purity, synthesis time, surface area, and simplicity over previously reported methods . A precursor stock solution was prepared from a mixture of praseodymium, barium, copper nitrates, and iron (II) acetate salts, all dissolved in dilute nitric acid .Molecular Structure Analysis

The doped samples of Praseodymium Barium Copper Iron Oxide showed a similar trend for cubic fluorite structure except for CuO, which possessed a monoclinic structure . Facet ratios for the reactive planes were calculated from XRD spectra .Chemical Reactions Analysis

The control of crystallization of Praseodymium Barium Copper Iron Oxide, an intermediate temperature solid oxide fuel cell cathode material, has been demonstrated using a biotemplated sol–gel synthesis technique . The results obtained showed significant improvement in purity, synthesis time .Physical And Chemical Properties Analysis

Praseodymium (III) oxide, a component of Praseodymium Barium Copper Oxide, is a light green solid that forms hexagonal crystals . It has a density of 6.9 g/cm^3, a melting point of 2,183 °C, and a boiling point of 3,760 °C .Wissenschaftliche Forschungsanwendungen

Solid Oxide Fuel Cell Cathode Material : Praseodymium barium copper iron oxide has been shown to be an effective intermediate temperature solid oxide fuel cell cathode material. Its synthesis using a biotemplated sol-gel technique resulted in significant improvements in purity, synthesis time, surface area, and simplicity (Konne, Davis, Glatzel, & Hall, 2013).

Epitaxial Growth for Thin Films : Praseodymium-Barium-Copper-Oxide (PrBa2Cu3Ox) is used as a buffer layer for the epitaxial growth of Yttrium-Barium-Copper-Oxide (YBa2Cu3Ox) thin films. This technique is employed to control the orientation of the thin films, which are useful in superconducting and electronic applications (Jankowski & Olsen, 1993).

Superconducting Junctions : Praseodymium Barium Copper Gallium Oxide has been used as a barrier material in Yttrium Barium Copper Oxide ramp junctions. The junctions displayed significant performance, achieving IcRn values of 500 microvolts at 65 K (Hu et al., 1999).

Catalytic and Electrochemical Applications : Praseodymium barium cobalt oxide (PBCO) serves as an efficient catalyst for the oxygen evolution reaction (OER) during electrochemical water splitting. Its activity is attributed to its atomic structure and band alignment (Gunkel et al., 2017).

Composite Multiferroics : Praseodymium compounds, including Praseodymium barium molybdate and Praseodymium barium niobium oxide, have been studied for their potential in creating composite multiferroic materials, which are important in various electronic applications (Josse et al., 2007).

Organic Light-Emitting Diode (OLED) Applications : Praseodymium oxide coatings have been used to enhance the performance and lifetime of OLEDs. It has been found to improve hole-injection, quantum, and power efficiencies (Qiu et al., 2002; Qiu et al., 2004).

Photocatalytic Properties : Nanocrystalline praseodymium oxide has been synthesized and demonstrated to have significant photocatalytic properties, particularly in the degradation of organic pollutants under UV light (Zinatloo-Ajabshir & Salavati‐Niasari, 2015).

Corrosion Resistance in Alloys : Praseodymium has been used to modify the surface oxides on magnesium alloys to improve their corrosion resistance in aggressive environments (Wang et al., 2016).

Safety And Hazards

Zukünftige Richtungen

The Cu-loaded Ce-Pr catalyst series was successfully developed to study their performance on soot oxidation activity and its kinetic behavior . The addition of Cu showed a slight enhancement in catalytic activity compared to CP and pure Ce . This suggests potential future directions in enhancing the performance of such catalysts.

Eigenschaften

IUPAC Name |

oxobarium;oxocopper;oxo(oxopraseodymiooxy)praseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.3Cu.8O.2Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAGVTZYWXQNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

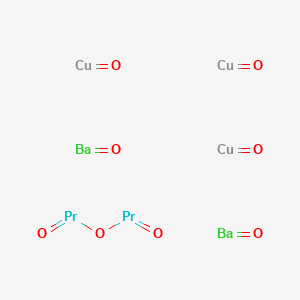

Canonical SMILES |

O=[Cu].O=[Cu].O=[Cu].O=[Ba].O=[Ba].O=[Pr]O[Pr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Cu3O8Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium Barium Copper Oxide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)